ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate is a complex organic compound that contains multiple functional groups, including an ester, an amide, and an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Butanoyl Group: The butanoyl group can be introduced through a Friedel-Crafts acylation reaction using butanoyl chloride and an appropriate Lewis acid catalyst.
Formation of the Piperazine Derivative: The piperazine ring can be introduced by reacting the intermediate with piperazine under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter regulation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium Derivatives: These compounds also contain the quinazolinone core and have been studied for their dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase.
Quinazolin-4(3H)-one Derivatives: These derivatives have been investigated for their analgesic, anti-inflammatory, and antimicrobial activities.
Uniqueness
Ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring, which is known for its diverse biological activities. The quinazoline moiety contributes to its potential as an anticancer agent.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives. This compound has shown promising results in inhibiting cancer cell proliferation.
Case Study:
In a study assessing various quinazoline derivatives, it was found that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 15 µM, indicating a strong potential for further development as anticancer agents .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | TBD | MCF-7 |
Quinazoline Derivative A | 8 | MCF-7 |
Quinazoline Derivative B | 12 | MCF-7 |
Antibacterial Activity
The antibacterial properties of this compound have been explored through various assays. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro studies reported minimum inhibitory concentration (MIC) values below 1 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial efficacy .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | <1 |
Escherichia coli | <1 |
Antifungal Activity
The antifungal activity of the compound has also been investigated. This compound demonstrated inhibitory effects against various fungal strains.
Findings:
A study indicated that the compound had MIC values comparable to established antifungal agents, making it a candidate for further exploration in antifungal therapies .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of key enzymes involved in cell proliferation and survival pathways, particularly in cancer cells. Further mechanistic studies are warranted to elucidate the specific pathways affected.
Properties
Molecular Formula |
C19H24N4O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 4-[4-(4-oxoquinazolin-3-yl)butanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N4O4/c1-2-27-19(26)22-12-10-21(11-13-22)17(24)8-5-9-23-14-20-16-7-4-3-6-15(16)18(23)25/h3-4,6-7,14H,2,5,8-13H2,1H3 |
InChI Key |
GQLTWPWBMNISJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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